molecular formula C19H17FN2O3S B4797723 2-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl 4-fluorobenzoate

2-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl 4-fluorobenzoate

Cat. No.: B4797723
M. Wt: 372.4 g/mol
InChI Key: XRBKSJJMTCXRLN-UHFFFAOYSA-N
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Description

2-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl 4-fluorobenzoate is a complex organic compound that features a quinazoline ring system, a sulfanyl linkage, and a fluorobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl 4-fluorobenzoate typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, where a thiol group reacts with a suitable leaving group on the quinazoline ring.

    Esterification: The final step involves the esterification of the sulfanyl-substituted quinazoline with 4-fluorobenzoic acid under acidic conditions, often using catalysts like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl 4-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazoline ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The fluorobenzoate ester can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted benzoate esters.

Scientific Research Applications

2-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl 4-fluorobenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological systems due to its unique structural features.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where quinazoline derivatives have shown efficacy.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl 4-fluorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The quinazoline ring system can interact with active sites of enzymes, potentially inhibiting their activity. The sulfanyl group may also play a role in binding to specific proteins or other biomolecules, modulating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl 4-fluorobenzoate is unique due to the combination of its quinazoline core, sulfanyl linkage, and fluorobenzoate ester. This combination imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

2-(6-methoxy-4-methylquinazolin-2-yl)sulfanylethyl 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3S/c1-12-16-11-15(24-2)7-8-17(16)22-19(21-12)26-10-9-25-18(23)13-3-5-14(20)6-4-13/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBKSJJMTCXRLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)SCCOC(=O)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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